Pseudoisocyanine
Overview
Description
These dyes are characterized by their polymethine chain, which contains a single positively charged nitrogen atom, usually as part of a heterocycle, surrounded by a counter anion . Pseudoisocyanine is notable for its ability to form J-aggregates, which exhibit unique optical properties such as narrow absorption and emission peaks, along with a redshift in their spectra .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pseudoisocyanine can be synthesized through the condensation of quaternary ammonium salts with active methylene compounds. The reaction typically involves the use of a base to facilitate the condensation process .
Industrial Production Methods: In industrial settings, this compound is produced by reacting quaternary ammonium salts with active methylene compounds under controlled conditions to ensure high yield and purity. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of a base like sodium hydroxide to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: Pseudoisocyanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which can alter its optical properties.
Reduction: Reduction reactions can convert this compound into its reduced forms, affecting its electronic structure and reactivity.
Substitution: Substitution reactions can occur at the nitrogen atom or along the polymethine chain, leading to derivatives with modified properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products of these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct optical and electronic properties .
Scientific Research Applications
Pseudoisocyanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pseudoisocyanine involves its ability to form J-aggregates, which are highly ordered supramolecular structures. These aggregates exhibit unique optical properties due to the delocalization of electronic states across the aggregate. This delocalization enhances the absorption and emission characteristics of the dye, making it highly efficient for light-harvesting and energy transfer applications .
Comparison with Similar Compounds
Pseudoisocyanine is compared with other cyanine dyes, such as:
Cy3: Known for its use in fluorescence microscopy, Cy3 has a shorter polymethine chain compared to this compound, resulting in different optical properties.
Uniqueness: this compound’s ability to form stable J-aggregates with intense spectral signatures sets it apart from other cyanine dyes. This property makes it particularly useful in applications requiring high fluorescence intensity and narrow spectral peaks .
Properties
IUPAC Name |
1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2/h5-17H,3-4H2,1-2H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJZCWVTGOVGBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N2+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20766-49-8 | |
Record name | 1-Ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]quinolinium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20766-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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